dimethylsilane CAS No. 133027-56-2](/img/structure/B14280037.png)
[3-(2-Bromophenyl)propoxy](2,3-dimethylbutan-2-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)propoxydimethylsilane is a chemical compound with the molecular formula C17H29BrOSi and a molecular weight of 357.401 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a dimethylbutan-2-yl group connected via a propoxy linker to a dimethylsilane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)propoxydimethylsilane typically involves the reaction of 2-bromophenol with 3-chloropropyl(dimethyl)silane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromophenyl)propoxydimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromine atom can be reduced to form a phenylpropoxy derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenylpropoxy derivatives.
Substitution: Various substituted phenylpropoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenyl)propoxydimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)propoxydimethylsilane is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The bromophenyl group may play a role in binding to specific sites on target molecules, while the propoxy and dimethylsilane groups may influence the compound’s overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chlorophenyl)propoxydimethylsilane: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)propoxydimethylsilane: Similar structure but with a fluorine atom instead of bromine.
3-(2-Iodophenyl)propoxydimethylsilane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-(2-Bromophenyl)propoxydimethylsilane lies in its bromophenyl group, which can participate in specific chemical reactions that are not possible with other halogenated analogs. This makes it a valuable compound for research and industrial applications where bromine’s reactivity is desired.
Eigenschaften
CAS-Nummer |
133027-56-2 |
|---|---|
Molekularformel |
C17H29BrOSi |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
3-(2-bromophenyl)propoxy-(2,3-dimethylbutan-2-yl)-dimethylsilane |
InChI |
InChI=1S/C17H29BrOSi/c1-14(2)17(3,4)20(5,6)19-13-9-11-15-10-7-8-12-16(15)18/h7-8,10,12,14H,9,11,13H2,1-6H3 |
InChI-Schlüssel |
OMBQNJANHFOSQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)[Si](C)(C)OCCCC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)
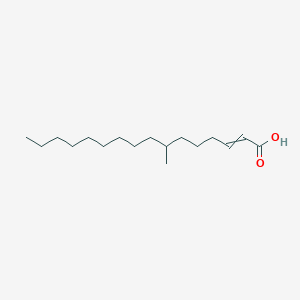

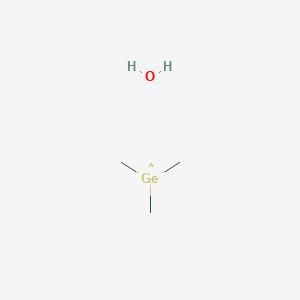
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
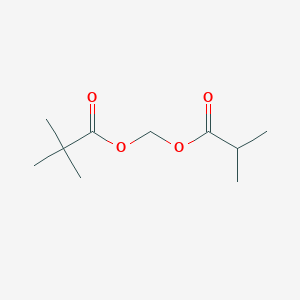
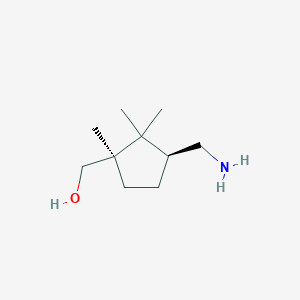
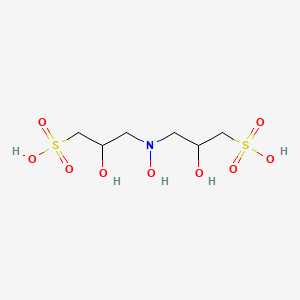

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
